2,2'-(3-nitro-5-oxo-1H-1,2,4-triazole-1,4(5H)-diyl)bis(N,N-diethylacetamide)
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Overview
Description
2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, nitro group, and diethylcarbamoyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the nitro group, and attachment of the diethylcarbamoyl moieties. Common reagents used in these reactions include dimethylcarbamoyl chloride, phosgene, and various amines .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yields and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and impurities. The use of catalysts such as palladium can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the nitro group.
Substitution: The diethylcarbamoyl groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: A related compound used in similar synthetic applications.
Neostigmine methylsulfate: An analogue with similar structural features and biological activities.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological properties .
Uniqueness
2-{4-[(DIETHYLCARBAMOYL)METHYL]-3-NITRO-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-N,N-DIETHYLACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C14H24N6O5 |
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Molecular Weight |
356.38 g/mol |
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]-3-nitro-5-oxo-1,2,4-triazol-4-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C14H24N6O5/c1-5-16(6-2)11(21)9-18-13(20(24)25)15-19(14(18)23)10-12(22)17(7-3)8-4/h5-10H2,1-4H3 |
InChI Key |
BZWQZNBYSMWJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=NN(C1=O)CC(=O)N(CC)CC)[N+](=O)[O-] |
Origin of Product |
United States |
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